molecular formula C9H9BrN2O2 B2496153 5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide CAS No. 406696-82-0

5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide

Cat. No.: B2496153
CAS No.: 406696-82-0
M. Wt: 257.087
InChI Key: FXGNKNCWYDSVDX-BIIKFXOESA-N
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Description

5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide is an organic compound with the molecular formula C9H9BrN2O2.

Preparation Methods

The synthesis of 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with hydrazine hydrate, followed by the condensation with acetaldehyde. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various aryl derivatives .

Scientific Research Applications

5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes or cellular processes .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N’-[(1E)-ethylidene]-2-hydroxybenzohydrazide include other brominated benzohydrazides and related derivatives. These compounds share similar chemical structures but may differ in their specific substituents and biological activities. For instance, 5-bromo-2-aminobenzimidazole and its derivatives are known for their diverse pharmacological activities .

Properties

IUPAC Name

5-bromo-N-[(E)-ethylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-2-11-12-9(14)7-5-6(10)3-4-8(7)13/h2-5,13H,1H3,(H,12,14)/b11-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNKNCWYDSVDX-BIIKFXOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NNC(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/NC(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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